molecular formula C16H15F4N3O2 B1411118 N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1980064-17-2

N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No.: B1411118
CAS No.: 1980064-17-2
M. Wt: 357.3 g/mol
InChI Key: MYPMUELLEPTQRC-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves multiple steps, starting with the preparation of the core benzyl and pyridinyl components. These components are then coupled using urea formation reactions under specific conditions, such as the use of coupling agents like carbonyldiimidazole (CDI) and reaction temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized under specific conditions.

  • Reduction: The trifluoromethyl group can be reduced to a methyl group.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) and conditions such as acidic or basic environments.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and conditions like anhydrous ether.

  • Substitution: Reagents like halogenating agents (e.g., bromine) and conditions like polar aprotic solvents.

Major Products Formed:

  • Oxidation: Fluorinated derivatives.

  • Reduction: Methylated derivatives.

  • Substitution: Halogenated or other functionalized derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-fluoro-4-methoxybenzyl)-N-methylamine

  • N-(3-fluoro-4-methylphenyl)-N'-[4-methoxybenzyl]urea

Uniqueness: N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O2/c1-9-12(4-6-14(22-9)16(18,19)20)23-15(24)21-8-10-3-5-13(25-2)11(17)7-10/h3-7H,8H2,1-2H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPMUELLEPTQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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